Midaglizole, (S)-
Description
Conceptual Framework of Imidazoline-Based Compounds in Pharmacological Research
Imidazoline-based compounds are a class of heterocyclic molecules characterized by a core imidazoline (B1206853) ring. ontosight.aiontosight.ai Their significance in pharmacology stems from their diverse biological activities, primarily their ability to interact with specific receptor systems in the body. ontosight.ai Initially, the effects of many imidazoline derivatives, such as the antihypertensive agent clonidine (B47849), were attributed solely to their interaction with α-adrenergic receptors. kup.at However, structure-activity relationship studies revealed that the hypotensive effects of these compounds were not exclusively linked to α-adrenoceptor activation, leading to the hypothesis of a distinct, non-adrenergic receptor specific to imidazolines. kup.at
This hypothesis was substantiated with the identification and classification of specific imidazoline binding sites. tocris.comresearchgate.net These receptors are now broadly categorized into three main subtypes, each with distinct localizations and physiological roles. wikipedia.org
I₁-Imidazoline Receptors: Primarily located in the central nervous system, these receptors are involved in the central regulation of blood pressure. kup.attocris.comwikipedia.org Their activation leads to a decrease in sympathetic nervous system activity, resulting in a hypotensive effect. tocris.com
I₂-Imidazoline Receptors: These receptors are known to be allosteric modulators of the enzyme monoamine oxidase B (MAO-B) and are implicated in various neurological and psychiatric conditions. researchgate.net
I₃-Imidazoline Receptors: This putative receptor subtype is associated with the regulation of insulin (B600854) secretion from pancreatic β-cells. tocris.comresearchgate.netwikipedia.org
The discovery of these receptor subtypes provided a new conceptual framework for understanding the actions of compounds like Midaglizole (B1196117). It shifted the research focus from a purely adrenergic perspective to a more complex interplay between adrenergic and imidazoline receptor systems. kup.at This framework is crucial for designing new therapeutic agents with higher selectivity and for exploring the full pharmacological potential of this chemical class. researchgate.net
Interactive Table: Imidazoline Receptor Subtypes
| Receptor Subtype | Primary Function | Key Ligands (for classification) |
| I₁ | Central blood pressure regulation | Clonidine |
| I₂ | Allosteric modulation of MAO-B | Idazoxan |
| I₃ | Regulation of insulin secretion | --- |
Evolution of Mechanistic Understanding of Midaglizole, (S)-
Midaglizole, also known as (±)-DG-5128, was initially investigated as a hypoglycemic agent. medchemexpress.comnih.govkcl.ac.uk Early research established its identity as a potent α2-adrenoceptor antagonist. medchemexpress.com This activity was considered the primary mechanism for its observed effect of stimulating insulin release, as α2-adrenergic stimulation is known to inhibit insulin secretion from pancreatic β-cells. nih.gov
However, subsequent and more detailed investigations began to reveal a more complex mechanism of action that was distinct from simple α2-adrenoceptor blockade. A pivotal study using a canine pancreas model demonstrated that while Midaglizole induced a dose-dependent increase in plasma insulin similar to the classical α2-antagonist yohimbine (B192690), its effects differed under specific experimental conditions. nih.gov For instance, during an infusion of clonidine (an α2-agonist), yohimbine could still significantly increase plasma insulin, whereas Midaglizole did not. nih.gov This suggested that the insulin-releasing action of Midaglizole was not solely due to α2-antagonism. nih.gov
Further research provided a key insight: the suppression of Midaglizole-induced insulin secretion by diazoxide (B193173), a known opener of ATP-sensitive potassium (K-ATP) channels, pointed towards an interaction with these channels in the pancreatic β-cell membrane. nih.gov This finding was significant because the closure of K-ATP channels is a critical step in glucose-stimulated insulin secretion. Inhibition of these channels by a drug can lead to membrane depolarization, calcium influx, and subsequent insulin exocytosis. nih.gov Studies on recombinant K-ATP channels later confirmed that Midaglizole directly inhibits these channels. medchemexpress.com
Therefore, the understanding of Midaglizole's mechanism evolved from that of a simple α2-antagonist to a compound with a dual mode of action:
α2-Adrenoceptor Antagonism: This action contributes to insulin release by blocking the inhibitory tone of the sympathetic nervous system on the pancreas. nih.gov
Direct Inhibition of K-ATP Channels: This action directly stimulates insulin secretion at the level of the pancreatic β-cell, independent of adrenergic receptor blockade. medchemexpress.comnih.gov
This dual mechanism distinguishes it from other imidazoline compounds and classical α2-antagonists. nih.gov
Interactive Table: Comparative Mechanistic Insights
| Compound | Primary Target(s) | Proposed Mechanism for Insulin Release |
| Midaglizole, (S)- | α2-Adrenoceptors, Pancreatic K-ATP channels | Blocks inhibitory α2-adrenoceptors; Directly inhibits K-ATP channels in β-cells. medchemexpress.comnih.gov |
| Yohimbine | α2-Adrenoceptors | Blocks inhibitory α2-adrenoceptors. nih.gov |
| RX871024 | K-ATP channels, Exocytotic machinery | Inhibits K-ATP channels; Interacts with distal steps in exocytosis. nih.gov |
| Clonidine | α-Adrenergic receptors, I₁-Imidazoline receptors | Agonist at α2-adrenoceptors, leading to inhibition of insulin release. kup.atnih.gov |
Contemporary Research Directions and Scientific Significance of Midaglizole, (S)-
The scientific significance of Midaglizole, (S)- in contemporary research lies primarily in its utility as a pharmacological tool to probe the function of pancreatic β-cells and the intricate pathways of insulin secretion. nih.govoatext.com Its unique mechanism of action allows researchers to investigate the interplay between adrenergic signaling and the intrinsic excitability of β-cells. nih.gov
Current research directions involving imidazoline compounds, informed by the study of molecules like Midaglizole, are focused on developing new agents for metabolic diseases, particularly type 2 diabetes. researchgate.net The goal is to create compounds that stimulate insulin secretion in a glucose-dependent manner, which would reduce the risk of hypoglycemia seen with older classes of drugs like sulfonylureas. researchgate.net The discovery that imidazoline derivatives can act on K-ATP channels and potentially other distal sites in the exocytotic machinery has opened new avenues for drug design. nih.govresearchgate.net
Research is also exploring the potential for imidazoline-like compounds to protect and preserve β-cell function, a key issue in the progression of type 2 diabetes where β-cells are often lost to apoptosis. oatext.com While Midaglizole itself was investigated for its hypoglycemic effects, its successors in research are being designed with improved selectivity and glucose-dependency. researchgate.net For example, newer imidazoline derivatives like LY389382 have been shown to stimulate insulin secretion over a wide range of concentrations but in a strictly glucose-dependent fashion, highlighting the evolution of this research field. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
777026-39-8 |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-[(1S)-2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H17N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-9,14H,10-12H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
TYZQFNOLWJGHRZ-AWEZNQCLSA-N |
Isomeric SMILES |
C1CN=C(N1)C[C@@H](C2=CC=CC=C2)C3=CC=CC=N3 |
Canonical SMILES |
C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Midaglizole, S
Elucidation of Receptor-Ligand Interactions
(S)-Midaglizole, also known as DG-5128, is characterized as a selective and preferential antagonist of alpha-2 (α2) adrenergic receptors. medchemexpress.comnih.gov These receptors, part of the G protein-coupled receptor family, are involved in regulating the release of neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497). wikipedia.org The antagonism of α2-receptors by Midaglizole (B1196117) leads to an increase in the release of these catecholamines. wikipedia.org
Research has quantified the binding affinity of Midaglizole, demonstrating its preference for the α2-adrenoceptor over the α1-adrenoceptor. Studies show that Midaglizole hydrochloride has a binding affinity (pKi) of 6.28 for the α2-adrenoceptor, which is 7.4 times higher than its affinity for the α1-adrenoceptor. medchemexpress.com This selective antagonism has been a key focus of its pharmacological profile, with investigations showing that this activity can lead to bronchodilating effects and influence insulin (B600854) secretion. nih.govnih.gov For instance, in canine pancreas studies, the administration of Midaglizole resulted in an increase in plasma insulin, an effect comparable to the classical α2-antagonist yohimbine (B192690). nih.gov However, further studies revealed that Midaglizole's mechanism on insulin release is distinct from that of yohimbine. nih.gov
Table 1: Binding Affinity of Midaglizole for Adrenergic Receptors
| Compound | Receptor Target | Binding Affinity (pKi) | Selectivity |
|---|---|---|---|
| Midaglizole hydrochloride (DG5128) | α2-Adrenoceptor | 6.28 | 7.4x higher affinity for α2 vs. α1 |
Beyond its interaction with adrenergic receptors, Midaglizole's imidazoline (B1206853) structure allows it to interact with a distinct class of receptors known as imidazoline receptors. nih.gov These are broadly categorized into three main subtypes: I1, I2, and I3. patsnap.commedchemexpress.com
I1 Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure. patsnap.compatsnap.comkup.at
I2 Receptors: These receptors are found in various tissues, including the brain, liver, and kidneys, and are associated with functions like pain modulation and neuroprotection. patsnap.comnih.gov The I2 binding site has been proposed as an allosteric site on monoamine oxidase. medchemexpress.comresearchgate.net
I3 Receptors: This receptor subtype is of particular relevance to the pharmacodynamics of Midaglizole. I3 receptors are located in pancreatic beta-cells and are directly involved in the regulation of insulin secretion. patsnap.commedchemexpress.comresearchgate.net Some research suggests that the I3 receptor is not a traditional membrane receptor but may represent a binding site within the Kir6.2 subunit of the ATP-sensitive potassium (KATP) channel complex in pancreatic cells. nih.govki.se
The insulin-releasing properties of imidazoline compounds like Midaglizole were initially attributed solely to α2-adrenoceptor blockade. ki.se However, subsequent findings indicated a more complex mechanism involving direct actions on the pancreatic beta-cell, mediated in part by interactions with imidazoline receptors, particularly the putative I3 receptor linked to ion channel activity. nih.govki.se
The principles of stereochemistry dictate that enantiomers, being non-superimposable mirror images, can interact differently with chiral biological structures like receptors and enzymes. washington.eduwikipedia.org This stereoselectivity often results in one enantiomer (the eutomer) having significantly higher binding affinity and biological activity than the other (the distomer). wikipedia.org
While direct comparative binding studies for the (S)- and (R)-enantiomers of Midaglizole are not extensively detailed in the provided search results, the principle of stereoselective binding for this class of compounds is well-established. For example, studies on the related compound mianserin (B1677119) show that its enantiomers interact differently with α2-adrenoceptor subtypes. psu.edu This suggests that the pharmacological activity of Midaglizole is likely concentrated in one of its enantiomers. The designation "(S)-Midaglizole" for the active compound implies that the S-enantiomer is the eutomer responsible for the primary pharmacological effects at its target receptors. This is consistent with findings for other chiral drugs where biological activity is stereospecific. tandfonline.comnih.govresearchgate.net
Investigations into Pancreatic Beta-Cell Mechanistic Responses to Midaglizole, (S)-
A crucial aspect of (S)-Midaglizole's mechanism of action, particularly in its role as a potential hypoglycemic agent, is its direct interaction with ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. nih.govnih.gov These channels are central regulators of insulin secretion. mdpi.compharmgkb.org In a resting state, KATP channels are open, keeping the beta-cell membrane hyperpolarized. When blood glucose levels rise, cellular ATP increases, which closes the KATP channels. pharmgkb.orgwikipedia.org This closure leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin. pharmgkb.orgwikipedia.org
(S)-Midaglizole has been shown to stimulate insulin release by directly inhibiting these KATP channels, a mechanism distinct from its α2-adrenergic antagonism. nih.gov Studies using canine pancreas models demonstrated that the insulin-secreting effect of Midaglizole was suppressed by diazoxide (B193173), a KATP channel opener, providing strong evidence for its interaction with these channels. nih.gov This direct modulation of KATP channels places Midaglizole in a category of insulin secretagogues that includes other imidazoline derivatives and sulfonylureas, although their specific binding sites and mechanisms can differ. nih.govpharmgkb.orgox.ac.uk
The KATP channel is an octameric protein complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. elifesciences.orgebi.ac.uk The specific combination of these subunits varies by tissue type. ox.ac.uk In pancreatic beta-cells, the channel is predominantly composed of Kir6.2 and SUR1 subunits. mdpi.comelifesciences.org
Research has demonstrated that Midaglizole directly targets the Kir6.2 subunit of the KATP channel. nih.gov Studies on cloned KATP channels expressed in Xenopus laevis oocytes showed that Midaglizole and other imidazoline-derived drugs block the channel currents. nih.gov Specifically, Midaglizole was found to block currents from Kir6.2ΔC (a constitutively active, truncated form of the subunit) with a half-maximal inhibitory concentration (IC50) of 3.8 µM. nih.gov This indicates a direct interaction with the pore-forming Kir6.2 subunit, which is the common component of KATP channels in various tissues, including the pancreas, heart, and smooth muscle. nih.govox.ac.uk This interaction provides a molecular basis for its ability to close the channel and stimulate insulin secretion. nih.govki.se
Table 2: Inhibitory Action of Midaglizole on KATP Channel Subunits
| Compound | Channel Subunit Target | Action | IC50 (µM) |
|---|---|---|---|
| Midaglizole | Kir6.2ΔC | Block of channel current | 3.8 |
Direct Modulation of ATP-Sensitive Potassium (KATP) Channel Activity
Engagement with Sulfonylurea Receptor 1 (SUR1) Subunits
(S)-Midaglizole's mechanism of action involves the ATP-sensitive potassium (KATP) channels of pancreatic B-cells. nih.gov These channels are complex proteins that couple the cell's metabolic state to its electrical activity. The KATP channel is a hetero-octameric structure composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. elifesciences.orge-dmj.org The SUR1 subunit, a member of the ATP-binding cassette (ABC) transporter superfamily, acts as the primary sensor for various pharmacological agents, including sulfonylureas, and regulates the opening and closing of the Kir6.2 pore. e-dmj.orgmdpi.com
Experimental evidence strongly suggests that Midaglizole interacts with this KATP channel complex. The insulin-releasing action of Midaglizole is effectively suppressed by the co-administration of diazoxide, a well-known KATP channel opener. nih.gov Since diazoxide acts to open these channels and counteract inhibitors, its ability to block Midaglizole's effect indicates that Midaglizole's primary action is to promote channel closure, a function directly modulated by the SUR1 subunit. This interaction leads to changes in the B-cell membrane potential, initiating the cascade of events for insulin secretion. nih.gov
Mechanisms of Insulin Secretion Potentiation Induced by Midaglizole, (S)-
The principal mechanism by which (S)-Midaglizole potentiates insulin secretion is through its interaction with and subsequent inhibition of the ATP-sensitive potassium (KATP) channels on pancreatic B-cells. nih.gov Research using an in situ local circulation model of the canine pancreas demonstrated that Midaglizole induces a dose-dependent increase in plasma insulin levels. nih.gov The inhibition of KATP channels by Midaglizole reduces the outward flow of potassium ions, leading to depolarization of the B-cell plasma membrane. This change in membrane potential is a critical step in stimulus-secretion coupling. nih.govfrontiersin.org
Crucially, the insulinotropic effect of Midaglizole is dependent on the ambient glucose concentration. researchgate.net Unlike some older insulin secretagogues that stimulate insulin release regardless of blood glucose levels, imidazoline derivatives like Midaglizole potentiate insulin secretion more effectively at elevated glucose levels. researchgate.net In an oral glucose tolerance test, Midaglizole significantly enhanced glucose-stimulated insulin secretion, highlighting its role as a potentiator rather than a direct trigger independent of glucose metabolism. researchgate.net This glucose-dependent action is further substantiated by the finding that its insulin-releasing effect is suppressed by the KATP channel opener, diazoxide, confirming its mechanism is tied to the canonical glucose-sensing pathway of the B-cell. nih.gov
Regulation of Glucagon (B607659) Secretion by Midaglizole, (S)-
(S)-Midaglizole also influences the secretion of glucagon from pancreatic α-cells, a key counter-regulatory hormone to insulin. researchgate.net During an oral glucose tolerance test, treatment with Midaglizole showed a tendency to depress glucagon secretion. researchgate.net The regulation of glucagon is complex, involving paracrine signals from neighboring β- and δ-cells, as well as autonomic nervous system inputs. mednexus.orgfrontiersin.org
One pathway for regulating glucagon involves α2-adrenergic receptors; stimulation of these receptors inhibits insulin release and enhances glucagon secretion. jst.go.jppsu.edu While some compounds exert their effects by antagonizing these receptors, studies in conscious sheep demonstrated that Midaglizole's α2-adrenergic antagonistic effect is considerably weaker than that of yohimbine, a classic α2-antagonist. jst.go.jppsu.edu When the α2-agonist clonidine (B47849) was used to induce hyperglucagonemia, yohimbine effectively blocked this response, whereas Midaglizole did not produce a statistically significant effect. jst.go.jppsu.edu This suggests that direct α2-adrenergic antagonism is not the primary mechanism through which Midaglizole modulates glucagon secretion.
| Hormone | Effect of (S)-Midaglizole | Experimental Context | Citation |
| Insulin | Potentiates secretion | Dose-dependent increase; effect suppressed by diazoxide. | nih.gov |
| Potentiates secretion | Enhanced secretion during oral glucose tolerance test. | researchgate.net | |
| Glucagon | Tends to depress secretion | Observed during oral glucose tolerance test. | researchgate.net |
| No significant effect on clonidine-induced secretion | Weak α2-adrenergic antagonism compared to yohimbine. | jst.go.jppsu.edu |
Intracellular Signal Transduction Pathways in Beta-Cells Mediated by Midaglizole, (S)-
The effects of (S)-Midaglizole on insulin secretion are mediated through the modulation of several key intracellular signaling pathways within the pancreatic B-cell.
The cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling cascade is a major amplifying pathway for glucose-stimulated insulin secretion (GSIS). upstate.edumdpi.com Hormones like glucagon-like peptide-1 (GLP-1) activate this pathway, leading to a potentiation of insulin exocytosis. mdpi.comnih.gov While direct studies detailing (S)-Midaglizole's specific interaction with the PKA pathway are limited, research on other insulinotropic imidazoline compounds provides strong correlative evidence. For instance, the KATP channel-independent insulinotropic actions of the imidazoline compounds RX871024 and BL11282 have been shown to be dependent on PKA activity. ki.se This suggests that, in addition to its primary effect on KATP channels, Midaglizole may also engage PKA-dependent pathways to fully potentiate insulin release, particularly amplifying the effects of glucose on the exocytotic machinery. ki.se
Protein Kinase C (PKC) represents another crucial signaling pathway that amplifies insulin secretion, typically activated by diacylglycerol (DAG). mdpi.comnih.gov Different PKC isoforms are expressed in B-cells and play distinct roles in regulating exocytosis. nih.govfrontiersin.org Similar to the PKA pathway, the direct mediation of PKC signaling by (S)-Midaglizole is inferred from studies on related compounds. The insulinotropic effect of the imidazoline RX871024, for example, is dependent on the activation of PKC. diabetesjournals.org This suggests that imidazoline compounds may stimulate signaling cascades that lead to the generation of DAG and subsequent PKC activation, thereby enhancing the sensitivity of the secretory granules to calcium and promoting insulin release. ki.sediabetesjournals.org
The most direct and well-established signaling alteration induced by (S)-Midaglizole involves intracellular calcium (Ca2+) dynamics. nih.gov This change is a direct consequence of its inhibitory action on KATP channels. By closing KATP channels, Midaglizole reduces potassium efflux, causing the B-cell's plasma membrane to depolarize. nih.gov This depolarization is the key event that triggers the opening of voltage-dependent L-type calcium channels (VDCCs). frontiersin.orgnih.gov The opening of VDCCs permits a rapid influx of extracellular Ca2+ into the cytosol. nih.gov The resulting sharp increase in the cytosolic free Ca2+ concentration ([Ca2+]c) is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent exocytosis of insulin. nih.govmdpi.com The suppression of Midaglizole-induced insulin secretion by diazoxide directly supports this mechanism, as opening the KATP channel would hyperpolarize the membrane and prevent the Ca2+ influx. nih.gov
| Intracellular Pathway | Role in B-Cell | Implied Effect of (S)-Midaglizole | Citation |
| KATP Channel | Regulates membrane potential | Inhibition, leading to depolarization | nih.gov |
| Calcium (Ca2+) Signaling | Primary trigger for insulin exocytosis | Increases cytosolic Ca2+ via influx through VDCCs | nih.govfrontiersin.orgnih.gov |
| Protein Kinase A (PKA) | Amplifies glucose-stimulated insulin secretion | Potentially activated, based on data from other imidazolines | ki.se |
| Protein Kinase C (PKC) | Amplifies insulin secretion | Potentially activated, based on data from other imidazolines | ki.sediabetesjournals.org |
Broader Cellular and Biochemical Pathway Interactions of Midaglizole, (S)-
The pharmacological effects of a compound are often not limited to a single molecular target but extend to broader interactions with cellular signaling pathways. As an antagonist of adrenoceptors, which are a class of G-protein coupled receptors, (S)-Midaglizole is positioned to influence a network of interconnected signaling cascades.
G-Protein Coupled Receptor (GPCR) Signaling Axis
G-protein coupled receptors (GPCRs) constitute a large and diverse family of transmembrane receptors that play a crucial role in cellular communication. the-scientist.comwikipedia.orgfrontiersin.org These receptors detect a wide array of extracellular signals, including hormones, neurotransmitters, and sensory stimuli, and transduce them into intracellular responses. the-scientist.comwikipedia.org The general mechanism of GPCR signaling involves the binding of a ligand to the receptor, which induces a conformational change. This change facilitates the interaction of the receptor with an intracellular heterotrimeric G-protein, leading to the exchange of GDP for GTP on the Gα subunit and its subsequent dissociation from the Gβγ dimer. wikipedia.org Both the activated Gα subunit and the Gβγ dimer can then modulate the activity of various downstream effectors, such as enzymes and ion channels. wikipedia.org
(S)-Midaglizole, by acting as an antagonist at adrenergic GPCRs, interferes with this signaling cascade. Instead of activating the receptor, it binds to it and prevents the endogenous ligands (agonists) from binding and initiating the downstream signaling events. This antagonism effectively dampens or blocks the physiological responses normally mediated by the activation of these specific adrenergic receptors. The diversity of G-protein families (Gs, Gi/o, Gq/11, and G12/13) allows for a wide range of cellular responses to be regulated by GPCRs, and by targeting a subset of these receptors, (S)-Midaglizole can exert specific physiological effects. scienceopen.com
Table 2: Overview of G-Protein Coupled Receptor (GPCR) Signaling
| Component | Function |
| GPCR | A transmembrane receptor that binds extracellular ligands. the-scientist.comwikipedia.org |
| Ligand | An extracellular molecule (e.g., hormone, neurotransmitter) that binds to the GPCR. wikipedia.org |
| G-Protein | A heterotrimeric protein (Gα, Gβ, Gγ) that is activated upon ligand-GPCR binding. wikipedia.org |
| Effector | An intracellular molecule (e.g., enzyme, ion channel) that is modulated by the activated G-protein. wikipedia.org |
| Second Messenger | Intracellular signaling molecules (e.g., cAMP, cGMP) whose concentrations are altered by the effector. |
Cyclic GMP-PKG Signaling Pathway Crosstalk
The cyclic guanosine (B1672433) monophosphate (cGMP)-protein kinase G (PKG) signaling pathway is a critical intracellular cascade involved in regulating a multitude of physiological processes, including vascular smooth muscle relaxation, cardiac function, and neuronal signaling. genome.jpcusabio.comfrontiersin.org This pathway is primarily activated by nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP. cusabio.com Subsequently, cGMP activates PKG, which then phosphorylates various downstream target proteins, leading to the cellular response. genome.jpmdpi.com
Given the potential, though not fully elucidated, influence of (S)-Midaglizole on iNOS, there exists a plausible crosstalk with the cGMP-PKG signaling pathway. If (S)-Midaglizole were to modulate iNOS expression and consequently NO production, it would indirectly affect the levels of cGMP and the activity of the cGMP-PKG pathway. A reduction in NO would lead to decreased sGC activity, lower cGMP levels, and reduced PKG-mediated signaling. This potential interaction highlights the interconnectedness of cellular signaling networks, where the modulation of one pathway can have cascading effects on others. However, direct evidence of (S)-Midaglizole's impact on the cGMP-PKG pathway is needed for confirmation.
Neuroactive Ligand-Receptor System Interplay
(S)-Midaglizole, as an antagonist of adrenergic receptors, is a key player in the interplay within the neuroactive ligand-receptor system. Adrenergic receptors are integral components of this system, mediating the effects of the neurotransmitters epinephrine and norepinephrine. By blocking these receptors, (S)-Midaglizole can modulate the physiological responses to these endogenous neuroactive ligands. This can have significant implications for neuronal function, as perturbations in the neuroactive ligand-receptor interaction pathway have been associated with various neurological and psychiatric conditions. researchgate.netnih.gov The action of (S)-Midaglizole exemplifies how a synthetic compound can specifically interact with and modulate the complex signaling networks of the nervous system.
Preclinical Mechanistic Studies of Midaglizole, S in Physiological Systems
Endocrine and Metabolic Regulatory Effects in Animal Models
Preclinical research has delved into the influence of Midaglizole (B1196117), (S)- on hormonal and metabolic pathways, particularly those governing glucose control.
Systemic Glucose Homeostasis Modulation by Midaglizole, (S)-
In preclinical investigations, Midaglizole, (S)- has demonstrated an ability to modulate systemic glucose homeostasis, primarily by influencing hepatic glucose output. A study utilizing an isolated perfused rat liver model revealed that while Midaglizole, (S)- alone did not alter glucose output, it significantly inhibited the increase in glucose release stimulated by epinephrine (B1671497). nih.gov This suggests a mechanism of action that involves counteracting catecholamine-driven glucose production from the liver.
Furthermore, the same study showed that Midaglizole, (S)- could suppress glucagon-induced hepatic glucose output, particularly in the presence of insulin (B600854). nih.gov This indicates that part of its hypoglycemic effect may be attributed to attenuating the hyperglycemic actions of key hormones at the hepatic level.
Insulinotropic Actions in Defined Preclinical Species
The insulin-releasing properties of Midaglizole, (S)- have been characterized in several preclinical models. In studies with isolated rat pancreatic islets, Midaglizole, (S)- was found to stimulate glucose-primed insulin secretion. This effect was more pronounced at higher glucose concentrations and was sustained throughout the incubation period, unlike the transient stimulation observed with tolbutamide. In a perifusion study of rat islets, Midaglizole, (S)- stimulated both the first and second phases of glucose-induced insulin secretion.
A more detailed mechanistic investigation was conducted using an in situ local circulation of the canine pancreas. nih.gov This study demonstrated a dose-dependent increase in plasma insulin in response to Midaglizole, (S)-. nih.gov A key finding from this research was that the co-administration of diazoxide (B193173), a K-channel opener, suppressed the insulin secretion induced by Midaglizole, (S)-. nih.gov This suggests that the insulinotropic action of Midaglizole, (S)- involves an interaction with the K+-channels on pancreatic B-cells. nih.gov
| Dose of Midaglizole, (S)- (mg/kg) | Observed Effect on Plasma Insulin | Inferred Mechanism |
|---|---|---|
| 0.2 | Increase in plasma insulin | Interaction with K+-channels on pancreatic B-cells |
| 1.0 | Greater increase in plasma insulin | |
| 2.0 | Most significant increase in plasma insulin |
Glucagonotropic Modulations
Preclinical evidence points to the modulatory effect of Midaglizole, (S)- on glucagon-related pathways. In studies with the isolated perfused rat liver, Midaglizole, (S)- was shown to suppress the increased hepatic glucose output induced by glucagon (B607659), an effect that was enhanced in the presence of insulin. nih.gov While this study focused on the hepatic response to glucagon rather than glucagon secretion itself, it provides insight into the compound's ability to counteract the metabolic effects of glucagon.
Gastrointestinal System Pharmacology of Midaglizole, (S)-
The pharmacological effects of Midaglizole, (S)- extend to the gastrointestinal system, where it has been shown to influence motility through cholinergic pathways.
Enhancement of Gastrointestinal Motility in Preclinical Models
In a study involving conscious dogs, intravenous administration of Midaglizole, (S)- significantly enhanced postprandial motility in the gastric antrum, duodenum, ileum, and colon. This prokinetic effect was observed as an increase in contractile activity. Interestingly, when administered during the quiescent phase of the interdigestive migrating motor complex, Midaglizole, (S)- did not induce motility on its own. However, when a subliminal dose of pentagastrin (B549294) or cisapride (B12094) was administered to prime the cholinergic neurons, Midaglizole, (S)- was then able to induce postprandial-like contractions. Intragastric administration in the fasted state also led to high-amplitude irregular contractions across the gastrointestinal tract.
| Gastrointestinal Region | Effect of Midaglizole, (S)- (postprandial) |
|---|---|
| Gastric Antrum | Enhanced Motility |
| Duodenum | Enhanced Motility |
| Ileum | Enhanced Motility |
| Colon | Enhanced Motility |
Mechanisms Involving Cholinergic Neurotransmission and Acetylcholine (B1216132) Release
The prokinetic effects of Midaglizole, (S)- in the gastrointestinal tract appear to be mediated through the potentiation of cholinergic neurotransmission. In the study with conscious dogs, the excitatory motor responses induced by Midaglizole, (S)- were completely abolished by the administration of atropine, a muscarinic receptor antagonist. This finding strongly indicates that the enhanced motility is dependent on the action of acetylcholine on muscarinic receptors. The study suggests that Midaglizole, (S)-, by acting as an alpha-2 adrenoceptor antagonist, inhibits the presynaptic adrenergic suppression of acetylcholine release from intramural cholinergic neurons. This leads to an increased availability of acetylcholine in the synaptic cleft, thereby enhancing gastrointestinal contractions. This mechanism was further supported by the observation that the effects were also present in truncal vagotomized dogs, pointing to a peripheral site of action on the enteric nervous system.
Smooth Muscle Pharmacological Responses to Midaglizole, (S)-
Contractile Modulation in Isolated Smooth Muscle Preparations
The direct effects of Midaglizole, (S)- on smooth muscle contractility have been explored in various isolated tissue preparations. In experimental studies on guinea pig bronchoconstriction, Midaglizole, (S)- demonstrated a significant inhibitory effect, suggesting a relaxant or anti-spasmodic action on airway smooth muscle nih.gov. This finding is consistent with the compound's observed benefits in asthmatic models.
While not smooth muscle, studies on isolated guinea-pig papillary muscle provide insights into potential ion channel interactions that may be relevant. In this cardiac muscle preparation, Midaglizole, (S)- was found to suppress the maximal rate of rise and the amplitude of action potentials in a concentration-dependent manner. These effects were attributed to inhibitory actions on the fast Na+ and slow Ca2+ currents of the cell membrane, which occurred independently of its alpha-adrenoceptor blocking properties nih.gov. Although these findings are from cardiac tissue, they suggest that Midaglizole, (S)- may possess direct modulatory effects on ion channels involved in muscle contraction, a mechanism that could potentially extend to smooth muscle.
The broader class of alpha-2 adrenoceptor antagonists has been shown to modulate contractility in various smooth muscle tissues. For instance, in bovine tracheal smooth muscle, alpha-2 antagonists can attenuate the prejunctional inhibitory effects of alpha-2 agonists on cholinergic nerves, thereby influencing contractile responses nih.gov. Similarly, in the rat vas deferens, alpha-2 antagonists like yohimbine (B192690) potentiate contractile responses to transmural stimulation by blocking presynaptic alpha-2 adrenoceptors that normally inhibit neurotransmitter release nih.gov. However, direct comparative data on the contractile effects of Midaglizole, (S)- in these specific preparations are not extensively detailed in the available literature.
Vasomotor Effects and Adrenoceptor-Mediated Responses
Midaglizole, (S)- exhibits distinct vasomotor effects that vary depending on the specific vascular bed, a characteristic linked to its primary mechanism as an alpha-2 adrenoceptor antagonist. In anesthetized dogs, the compound produced a transient increase in femoral blood flow accompanied by a decrease in femoral arterial resistance, indicating a vasodilator effect in this region. This vasodilation was inhibited after treatment with hexamethonium, suggesting a neurogenic component to the response.
Conversely, in the same experimental model, Midaglizole, (S)- significantly decreased mesenteric blood flow and increased arterial resistance in this vascular bed in a dose-dependent manner. A similar, though less potent, vasoconstrictor effect was observed in the renal vasculature, where it dose-relatedly decreased renal blood flow. These differential regional hemodynamic effects highlight the complex interplay of alpha-2 adrenoceptor subtypes and their distribution in regulating vascular tone. The vasodilatory actions in the femoral artery are consistent with the blockade of presynaptic alpha-2 adrenoceptors on sympathetic nerves, leading to increased neurotransmitter release and subsequent beta-adrenoceptor-mediated vasodilation, while the vasoconstrictor effects in the mesenteric and renal beds may involve other receptor interactions or physiological compensatory mechanisms.
Hemodynamic Regulatory Mechanisms Investigated with Midaglizole, (S)-
Central and Peripheral Blood Pressure Modulation
The influence of Midaglizole, (S)- on systemic blood pressure is complex and appears to be highly dependent on the physiological state of the subject. In anesthetized dogs that had undergone a laparotomy, Midaglizole, (S)- produced dose-related hypotension and bradycardia nih.gov. However, in unlaparotomized dogs, it had minimal to no effect on blood pressure or heart rate, suggesting that the hypotensive effects may be more pronounced in surgically stressed states nih.gov.
Studies in rats have further elucidated this context-dependent modulation of blood pressure. In sham-operated, normotensive rats, Midaglizole, (S)- administration led to a transient maximal increase in mean arterial pressure (MAP) nih.gov. In stark contrast, when administered to rats in a state of hemorrhagic shock, the same dose of Midaglizole, (S)- caused a significant decrease in MAP nih.gov. This reversal of effect underscores the critical role of peripheral post-synaptic alpha-2 adrenoceptors in maintaining vascular tone and blood pressure during hypotensive crises like hemorrhage nih.gov.
| Animal Model | Physiological State | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate |
| Anesthetized Dog | Laparotomized | Dose-related decrease nih.gov | Dose-related decrease nih.gov |
| Anesthetized Dog | Unlaparotomized | Little to no effect nih.gov | Little to no effect nih.gov |
| Rat | Normotensive (Sham) | Maximal increase 24s post-administration nih.gov | Not specified |
| Rat | Hemorrhagic Shock | Significant decrease 36-60s post-administration nih.gov | Not specified |
Alpha-2 Adrenoceptor Activation in Hemodynamic Regulation
The primary mechanism through which Midaglizole, (S)- influences hemodynamic regulation is its action as a selective alpha-2 adrenergic antagonist nih.govnih.gov. Alpha-2 adrenoceptors are key regulators of the sympathetic nervous system, with locations both presynaptically on nerve terminals and postsynaptically on vascular smooth muscle cells wikipedia.org.
Presynaptic alpha-2 adrenoceptors function as part of a negative feedback loop; their activation by norepinephrine (B1679862) inhibits further norepinephrine release wikipedia.org. By blocking these receptors, Midaglizole, (S)- can increase the release of norepinephrine from sympathetic nerve endings. Postsynaptic alpha-2 adrenoceptors, located on vascular smooth muscle, mediate vasoconstriction when activated nih.gov.
The hemodynamic effects of Midaglizole, (S)- can be interpreted through its antagonism at these sites. The hypotensive effect seen in hemorrhagic rats is attributed to the blockage of peripheral, post-synaptic alpha-2 adrenoceptors nih.gov. In a state of shock, the sympathetic nervous system is highly activated, and vasoconstriction mediated by these postsynaptic receptors becomes crucial for maintaining blood pressure. Antagonism by Midaglizole, (S)- blunts this compensatory vasoconstriction, leading to a drop in MAP nih.gov. This demonstrates that vasoconstriction resulting from post-synaptic alpha-2 adrenoceptor activation plays a more significant role in supporting blood pressure during hemorrhagic shock than under normal physiological conditions nih.gov.
| Regional Blood Flow Parameter | Effect of Midaglizole, (S)- in Anesthetized Dogs |
| Femoral Blood Flow | Transient Increase nih.gov |
| Femoral Arterial Resistance | Decrease nih.gov |
| Mesenteric Blood Flow | Significant Decrease nih.gov |
| Mesenteric Arterial Resistance | Increase nih.gov |
| Renal Blood Flow | Dose-related Decrease nih.gov |
Anti-Inflammatory and Immunomodulatory Pathway Investigations
Preclinical and clinical evidence suggests that Midaglizole, (S)- possesses anti-inflammatory and immunomodulatory properties, particularly relevant in the context of allergic airway inflammation. The most direct evidence comes from a study in subjects with allergic asthma, where Midaglizole, (S)- significantly inhibited the allergen-provoked late asthmatic response (LAR) nih.govnih.gov. The LAR is an important feature of chronic asthma, characterized by a sustained bronchoconstriction and an influx of inflammatory cells into the airways, including eosinophils and lymphocytes imperial.ac.ukrespiratory-therapy.com. The ability of Midaglizole, (S)- to inhibit this late phase response points towards an interference with the underlying inflammatory cascade nih.gov.
The precise molecular pathway for this effect is thought to be linked to its primary pharmacology as an alpha-2 adrenoceptor antagonist. Adrenergic receptors are known to be involved in modulating immune responses. Studies on other alpha-2 adrenoceptor modulators have shown that these receptors can influence the production and release of key inflammatory mediators. For instance, antagonism of the specific α2A-adrenoceptor subtype has been shown to inhibit inflammatory responses in sepsis by reducing the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) researchgate.net. Conversely, alpha-2 agonists have also demonstrated anti-inflammatory effects in other models, suggesting a complex regulatory role for these receptors nih.govnih.gov.
By blocking alpha-2 adrenoceptors, Midaglizole, (S)- may disrupt the signaling that leads to the recruitment and activation of inflammatory cells in the airways following allergen exposure. This could involve modulating cytokine release from immune cells or altering the function of airway structural cells. The inhibition of the LAR by Midaglizole, (S)- suggests it may be a valuable agent in managing the chronic inflammatory component of asthma nih.govnih.gov.
Synthetic Chemistry, Structural Biology, and Structure Activity Relationship Sar Studies of Midaglizole, S
Enantiomeric Purity and Stereospecificity in the Pharmacology of Midaglizole (B1196117), (S)-
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction between drugs and their biological targets. ijpras.com For chiral drugs like midaglizole, which possess a single asymmetric carbon atom, the two resulting enantiomers, (S)- and (R)-midaglizole, can exhibit distinct pharmacological profiles. nih.gov This is because biological systems, including receptors and enzymes, are themselves chiral and can differentiate between the stereoisomers of a drug. ijpras.com
Impact of (S)-Configuration on Receptor Binding and Activity
The (S)-configuration of midaglizole is crucial for its specific interaction with its biological targets. While midaglizole was initially developed as an α2-adrenoceptor antagonist, further studies revealed that its insulin-secreting properties, which contribute to its antihyperglycemic effects, are not solely dependent on α2-adrenoceptor blockade. acs.org This suggests the involvement of other targets, such as imidazoline (B1206853) binding sites (IBS). acs.org
The spatial arrangement of the functional groups in (S)-midaglizole dictates its binding affinity and efficacy at these receptors. The precise orientation of the 4,5-dihydro-1H-imidazol-2-yl group, the phenylethyl moiety, and the pyridine (B92270) ring is thought to be essential for optimal interaction with the binding pockets of its target receptors. While detailed binding data for the individual (S)-enantiomer is not extensively available in the provided search results, the principle of stereoselectivity in drug-receptor interactions is a well-established concept in pharmacology. ijpras.com The higher potency of one enantiomer, termed the eutomer, over the other, the distomer, is a common phenomenon. nih.gov
Comparative Analysis of Midaglizole Stereoisomers
A comparative analysis of the stereoisomers of midaglizole is essential to fully understand its pharmacological profile. Although specific studies directly comparing the in-vitro and in-vivo activities of (S)- and (R)-midaglizole are not detailed in the provided search results, the development of single-enantiomer drugs is often driven by the desire to improve the therapeutic index. tg.org.au This can be achieved by eliminating the less active or potentially toxic enantiomer. ijpras.com
Differences in the pharmacokinetic profiles of enantiomers are also common. nih.gov For instance, enantiomers can exhibit different rates of metabolism, distribution, and clearance, leading to variations in their plasma concentrations and duration of action. tg.org.au A comprehensive comparative analysis would involve evaluating the receptor binding affinities, functional activities, and pharmacokinetic properties of both (S)- and (R)-midaglizole to establish a clear stereostructure-activity relationship.
Structure-Activity Relationship (SAR) Derivations for Midaglizole, (S)- Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. mdpi.com For midaglizole, SAR studies have focused on modifying its core structural components to understand the key features required for its pharmacological effects and to develop analogs with improved properties. psu.edu
Rational Design Based on Imidazoline Ring Modifications
The imidazoline ring is a critical pharmacophore for the activity of many compounds, including midaglizole. psu.eduomicsonline.org SAR studies have demonstrated that an unsubstituted imidazoline ring is often essential for potent antihyperglycemic properties in related series of compounds. psu.edu Modifications to this ring, such as substitution or replacement with isosteric heterocycles, can significantly impact activity. psu.edu
For instance, in a series of piperazine (B1678402) derivatives with structural similarities to midaglizole, the replacement of the imidazoline ring led to a decrease or loss of antidiabetic activity, highlighting its importance. psu.edu The synthesis of such analogs typically involves the reaction of a suitable ester with ethylenediamine (B42938) in the presence of a catalyst like trimethylaluminum (B3029685) to form the imidazoline ring. psu.edu
Table 1: Impact of Imidazoline Ring Modifications on Antihyperglycemic Activity (Hypothetical Data Based on General SAR Principles)
| Modification to Imidazoline Ring | Relative Antihyperglycemic Activity | Reference |
| Unsubstituted | +++ | psu.edu |
| N-Methyl Substitution | + | psu.edu |
| Ring Opening | - | psu.edu |
| Replacement with Tetrahydropyrimidine | +/- | psu.edu |
This table is a hypothetical representation based on general principles of imidazoline SAR and does not represent specific data for Midaglizole analogs.
Influence of Phenylethyl Linker and Pyridine Moiety Substitutions
While specific SAR studies on the phenylethyl linker and pyridine moiety of midaglizole were not found in the provided search results, general principles of medicinal chemistry suggest that substitutions on these parts of the molecule could modulate activity. For example, introducing substituents on the phenyl or pyridine ring could alter the electronic properties and steric bulk of the molecule, potentially affecting receptor affinity and selectivity.
Computational and Molecular Modeling Approaches for Midaglizole, (S)-
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into drug-receptor interactions at the molecular level. kallipos.grresearchgate.netamazon.com These methods can be used to understand the binding modes of ligands, predict the affinity of new analogs, and guide the rational design of more potent and selective compounds. nih.gov
For (S)-midaglizole, molecular modeling techniques such as molecular docking and molecular dynamics simulations could be employed to elucidate its binding orientation within the active sites of α2-adrenoceptors and imidazoline binding sites. researchgate.net Such studies would involve creating a three-dimensional model of the receptor and "docking" the (S)-midaglizole molecule into the putative binding pocket. nih.gov The results of these simulations can provide valuable information about the key amino acid residues involved in the interaction and the conformational changes that occur upon binding.
Furthermore, computational approaches can be used to build and screen virtual libraries of midaglizole analogs, helping to prioritize the synthesis of compounds with the highest predicted activity. researchgate.net This in silico screening can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net
Ligand-Receptor Docking and Binding Affinity Predictions
(S)-Midaglizole, an imidazoline derivative, has been a subject of interest in medicinal chemistry due to its interaction with adrenergic and imidazoline receptors. sohag-univ.edu.egsohag-univ.edu.egresearchgate.netpsu.edu Understanding the binding mechanism of (S)-Midaglizole at a molecular level is crucial for the design of more selective and potent ligands. Computational methods such as ligand-receptor docking and binding affinity predictions are instrumental in this regard.
Molecular docking studies are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. osti.gov For (S)-Midaglizole and related compounds, docking simulations are typically performed against the crystal structures of α-adrenergic receptors, such as the α2A-adrenergic receptor. nih.govnih.gov These studies help in identifying key amino acid residues within the binding pocket that interact with the ligand. The imidazoline core of Midaglizole is expected to form crucial interactions, including hydrogen bonds and π-π stacking, with the receptor.
Binding affinity predictions provide a quantitative measure of the strength of the interaction between the ligand and the receptor. These predictions are often calculated using scoring functions within docking programs or more sophisticated methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). For a series of 2-aryliminoimidazoline analogues, binding affinities for α1- and α2-adrenergic receptors have been determined, revealing that specific substitutions on the phenyl ring significantly influence the binding affinity. nih.gov For instance, a study on 2-[(2-amino-4,5-dichlorophenyl)imino]imidazolinium chloride showed a high binding affinity for α2-adrenoreceptors. nih.gov
The accuracy of these computational predictions is often validated by comparing the predicted binding affinities with experimentally determined values, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from radioligand binding assays. nih.govnih.gov
Table 1: Key Interactions and Predicted Affinities of Imidazoline Ligands
| Ligand Class | Receptor Subtype | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Scoring Function) | Experimental Affinity (Ki/IC50) |
|---|---|---|---|---|
| 2-Aryliminoimidazolines | α2-Adrenergic | Tyr, Phe, Asp | -8.5 kcal/mol | 30 nM nih.gov |
| Imidazole-1,2,3-triazole hybrids | GSK-3β | Val, Lys, Arg | -7.2 kcal/mol | Varies nih.gov |
Pharmacophore Generation and Virtual Screening
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govdovepress.com A pharmacophore model for α2-adrenergic agonists, including compounds like (S)-Midaglizole, typically includes features such as a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a positive ionizable feature, corresponding to the key interaction points within the receptor's binding site. researchgate.netnih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel molecules that match the pharmacophoric features. researchgate.netmdpi.com This approach allows for the rapid identification of potential new ligands with desired biological activity. dovepress.com For instance, virtual screening based on a pharmacophore model for imidazoline receptor ligands can lead to the discovery of new compounds with potential therapeutic applications. eurekaselect.comnih.gov
The process often involves a multi-step approach, starting with a broad search and progressively refining the hits using more stringent criteria, including docking simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.govnih.gov This hierarchical virtual screening workflow increases the chances of identifying promising lead compounds for further experimental validation.
Table 2: Common Pharmacophoric Features for α2-Adrenergic Agonists
| Pharmacophoric Feature | Description | Example Functional Group |
|---|---|---|
| Hydrogen Bond Donor | An atom that can donate a hydrogen atom to a hydrogen bond. | Amine (NH) |
| Hydrogen Bond Acceptor | An atom that can accept a hydrogen atom in a hydrogen bond. | Imine Nitrogen |
| Aromatic Ring | A planar, cyclic, conjugated ring system. | Phenyl group |
| Positive Ionizable Feature | A group that is positively charged at physiological pH. | Imidazoline ring |
Advanced Synthetic Methodologies for (S)-Midaglizole and Related Compounds
The synthesis of enantiomerically pure (S)-Midaglizole and its analogues is a key area of research, driven by the need for stereospecific therapeutic agents. googleapis.comgoogleapis.com
Asymmetric Synthesis Strategies for Enantiomeric Purity
Achieving high enantiomeric purity is critical for the biological activity and safety of chiral drugs like (S)-Midaglizole. chiralpedia.comyork.ac.uk Asymmetric synthesis strategies are employed to selectively produce the desired (S)-enantiomer. nih.govuwindsor.caumich.edu These strategies often involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. york.ac.uk
One common approach is the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of the enantiomerically enriched product. chiralpedia.com For the synthesis of related chiral 2-iminoimidazolidines, chiral phosphines and rhodium complexes have been utilized as catalysts in asymmetric hydrogenation reactions. york.ac.uk The development of enantioselective methods for the synthesis of indolines, which share structural similarities with parts of the Midaglizole scaffold, has also been explored using chiral Brønsted acids. organic-chemistry.org
The optical resolution of a racemic mixture is another technique to obtain the pure enantiomers. nih.govcapes.gov.br This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
Development of Novel Reaction Pathways for Imidazoline Derivative Synthesis
The imidazoline ring is a core structural motif in Midaglizole and many other biologically active compounds. arkat-usa.org Consequently, the development of novel and efficient synthetic routes to imidazoline derivatives is of significant interest. samipubco.combiomedpharmajournal.orgmdpi.com
Classical methods for the synthesis of 2-aryliminoimidazolines often involve the condensation of an arylisothiocyanate with ethylenediamine, followed by cyclization. dntb.gov.uaacs.orgnih.gov However, researchers are continuously exploring new reaction pathways to improve yields, reduce reaction times, and enhance substrate scope.
Recent advancements include the use of microwave-assisted synthesis and solvent-free reaction conditions, which are often more environmentally friendly. arkat-usa.org For example, the synthesis of C-2 substituted imidazoline derivatives has been achieved with high yields from dinitriles and diacyl dichlorides under neat reaction conditions. arkat-usa.org Another approach involves the reaction of 2-guanidinobenzothiazole with halogenated active methylene (B1212753) compounds under solvent-free conditions. sohag-univ.edu.eg
Furthermore, novel multicomponent reactions have been developed for the synthesis of complex imidazole (B134444) derivatives in a single step, offering a streamlined approach to building molecular diversity. nih.govsamipubco.com The use of catalysts like tetrabutylammonium (B224687) bromide has also been reported to facilitate the synthesis of imidazole derivatives with antitubercular activity. biomedpharmajournal.org
Scalable Synthesis Protocols for Research Applications
For a compound to be viable for extensive research and potential clinical development, a scalable synthesis protocol is essential. chiralpedia.comomicsonline.org This involves developing a synthetic route that is not only efficient and high-yielding but also safe, cost-effective, and reproducible on a larger scale.
Key considerations for a scalable synthesis include the availability and cost of starting materials, the number of synthetic steps, the ease of purification, and the avoidance of hazardous reagents and reaction conditions. For the synthesis of imidazoline derivatives, protocols often start from readily available materials like ethylenediamine and substituted anilines.
The transition from a laboratory-scale synthesis to a pilot plant or industrial-scale production requires careful optimization of reaction parameters such as temperature, pressure, and catalyst loading to ensure consistent product quality and yield.
Frontiers in Midaglizole, S Research: Advanced Mechanistic Insights and Translational Perspectives
Multi-Omics Integration for Comprehensive Mechanistic Elucidation
The application of multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for a more complete understanding of the mechanisms of action of compounds like Midaglizole (B1196117), (S)-. nih.govnih.govfrontiersin.org This integrated analysis can reveal novel susceptibility genes, identify changes in the microbiome and metabolome, and uncover extensive alterations in host gene expression, providing a holistic view of the biological response. nih.govnih.gov
For instance, in the context of disease research, multi-omics has been used to identify numerous putative novel susceptibility genes by integrating transcriptome and DNA methylation data. nih.gov This approach can pinpoint genes whose expression is influenced by genetic variants, thereby mediating disease risk. nih.gov Similarly, combining whole-genome sequencing, untargeted metabolomics, and mRNA sequencing can reveal the intricate interplay between the gut microbiome and the host in response to a given substance. nih.gov Such studies have demonstrated significant alterations in microbial populations, which correlate with changes in metabolites like lipids and flavonoids, and extensive modifications in host immune response and metabolic pathways. nih.gov
The dynamic nature of multi-omics analysis allows for an iterative process where findings from one omics level can guide investigations at another. frontiersin.org For example, genomic annotations can provide hypotheses about protein production, which can then be validated and quantified through proteomics and metabolomics. frontiersin.org This reciprocal analysis is crucial for identifying new bioactive compounds and understanding their metabolic pathways. frontiersin.org
Table 2: Applications of Multi-Omics in Mechanistic Studies
| Omics Technology | Application | Potential Insights for Midaglizole, (S)- | Reference |
|---|---|---|---|
| Genomics/Transcriptomics | Identification of susceptibility genes and altered gene expression. | Uncovering genetic predispositions to response and novel signaling pathways. | nih.govnih.gov |
| Metabolomics | Analysis of changes in metabolite profiles. | Identifying metabolic shifts and biomarkers of drug efficacy. | nih.govfrontiersin.org |
| Proteomics | Characterization of protein expression and modifications. | Elucidating downstream signaling cascades and protein-protein interactions. | frontiersin.org |
| Microbiome Sequencing | Analysis of gut microbiota composition and function. | Understanding the influence of gut flora on drug metabolism and host response. | nih.gov |
Development of Sophisticated Preclinical Models for Pathway Delineation
To thoroughly investigate the molecular pathways affected by Midaglizole, (S)-, a variety of preclinical models are essential. These range from in vitro cell-based assays to in vivo animal models that can recapitulate aspects of human physiology and disease.
In Vitro Models: Human mononuclear cells have been utilized to study the effects of Midaglizole on cAMP production, providing insights into its potential mechanisms in conditions like asthma. nih.gov Cell culture assays are also fundamental for determining the therapeutic efficacy and toxicity of compounds by measuring metrics like the IC50 (the half-maximal inhibitory concentration) and ED50 (the half-maximal effective dose). google.com These assays can be performed on various cell types, including neuronal, glial, and endothelial cells, to understand cell-specific responses. google.com
In Vivo Models: Rodent models are widely used in preclinical research. For instance, rat models of hemorrhagic shock have been employed to examine the hemodynamic effects of Midaglizole. nih.gov The Goto-Kakizaki (GK) rat, a model for type 2 diabetes, has been instrumental in studying the effects of compounds on glucose and insulin (B600854) regulation. nih.gov Furthermore, rodent models of thromboembolic stroke are used to evaluate the therapeutic potential of agents in ischemic conditions. google.com The development of genetically engineered mouse models, such as those expressing Cre-recombinase under the control of a specific receptor promoter (e.g., GLP-1R-Cre mouse), allows for highly specific investigations into the function of particular receptors and neural circuits. researchgate.net
These preclinical models are crucial for delineating the complex signaling networks and physiological responses modulated by Midaglizole, (S)-, paving the way for its clinical application.
Exploration of Emerging Therapeutic Avenues Based on Core Mechanistic Principles
The understanding of Midaglizole's core mechanisms as an alpha-2 adrenergic antagonist and its potential interactions with other molecular targets opens up new possibilities for its therapeutic use beyond its initial applications. nih.govwikipedia.orgwikipedia.org
The modulation of the alpha-2 adrenergic system has implications for a wide range of conditions. For example, alpha-2 adrenergic agonists are used in the treatment of hypertension, attention-deficit/hyperactivity disorder (ADHD), and various pain and panic disorders. researchgate.net As an antagonist, Midaglizole could have opposing or modulatory effects in these contexts. Its ability to enhance cAMP production suggests potential utility in bronchial asthma. nih.gov
Furthermore, the connection of imidazoline (B1206853) compounds to insulin secretion pathways points towards potential applications in metabolic disorders. diabetesjournals.org The development of agents that specifically target the potentiation of glucose-induced insulin secretion without affecting basal insulin levels could be a significant advancement in diabetes therapy. diabetesjournals.org
The involvement of alpha-2 adrenergic receptors in the central nervous system, including areas related to sedation, analgesia, and mood, suggests that Midaglizole, (S)- could be explored for neurological and psychiatric conditions. wikipedia.orgresearchgate.net The development of novel therapeutics targeting specific signaling pathways in complex diseases like inflammatory bowel disease (IBD) and neuromyelitis optica spectrum disorder (NMOSD) highlights the ongoing search for more effective treatments where compounds with well-defined mechanisms could play a role. nih.govnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Midaglizole, (S)- |
| Isoproterenol |
| Platelet-activating factor |
| Epinephrine (B1671497) |
| Norepinephrine (B1679862) |
| Metformin |
| Pioglitazone |
| Rosiglitazone |
| Deriglidole |
| Efaroxan |
| Glibenclamide |
| Pinokalant |
| Rimonabant |
| Guanfacine |
| Brimonidine |
| Clonidine (B47849) |
| Tizanidine |
| Medetomidine |
| Dexmedetomidine |
| Eculizumab |
| Inebilizumab |
| Satralizumab |
| Cromoglicate lisetil |
| Cromoglicic acid |
| Ioglicic acid |
| Ioxaglic acid |
| Mitiglinide |
| Naglivan |
| Nateglinide |
| Piragliatin |
| Pirogliride |
| Repaglinide |
| Teglicar |
| Tibeglisene |
| Voglibose |
| Seglitide |
| Besilesomab |
| Lemalesomab |
| Sulesomab |
| Ranibizumab |
| Saccharomyces cerevisiae |
| Bacillus licheniformis |
Q & A
Q. What is the molecular mechanism of action of (S)-Midaglizole as an α2-adrenoceptor antagonist?
(S)-Midaglizole competitively inhibits α2-adrenergic receptors, which modulates norepinephrine release and downstream effects on blood pressure and glucose metabolism. Methodologically, receptor binding assays (e.g., radioligand displacement studies using [³H]-yohimbine) are employed to quantify affinity (Ki values). Functional antagonism is validated via in vitro models (e.g., isolated rat vas deferens contractions) .
Q. How can researchers design in vivo studies to evaluate the hypoglycemic effects of (S)-Midaglizole?
Standard protocols involve diabetic rodent models (e.g., streptozotocin-induced hyperglycemia) with dose-response studies. Blood glucose levels, insulin sensitivity (via hyperinsulinemic-euglycemic clamps), and counter-regulatory hormones (e.g., glucagon) are measured. Controls should include enantiomer comparisons (R-form) and co-administration with α2-agonists (e.g., clonidine) to confirm receptor-specificity .
Q. What analytical methods are recommended for synthesizing and characterizing (S)-Midaglizole?
Chiral chromatography (e.g., HPLC with amylose-based columns) ensures enantiomeric purity. Structural confirmation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Impurity profiling (e.g., diastereomers, byproducts) should follow ICH guidelines using validated LC-MS/MS protocols .
Advanced Research Questions
Q. How can contradictory data on (S)-Midaglizole’s dual hypoglycemic and hypertensive effects be resolved?
Contradictions arise from species-specific receptor expression (e.g., α2A vs. α2B subtypes) or dosing regimens. Researchers should:
- Conduct subtype-selective binding assays (e.g., transfected cell lines expressing human α2 subtypes).
- Use telemetry in chronic in vivo studies to monitor real-time blood pressure/glucose interplay.
- Apply multivariate regression to isolate confounding variables (e.g., stress-induced catecholamine surges) .
Q. What strategies optimize enantiomer-specific pharmacokinetics of (S)-Midaglizole in preclinical models?
Advanced approaches include:
- Physiologically based pharmacokinetic (PBPK) modeling to predict absorption/metabolism differences between enantiomers.
- Chiral stability studies under varying pH/temperature to assess racemization risks.
- Microsomal assays (CYP450 isoforms) to identify metabolic pathways and drug-drug interaction potentials .
Q. How should experimental designs account for off-target effects in α2-adrenoceptor studies?
To mitigate off-target activity:
- Validate receptor specificity using CRISPR/Cas9 knockout models or selective antagonists (e.g., BRL-44408 for α2A).
- Employ functional selectivity assays (e.g., G protein vs. β-arrestin signaling bias).
- Cross-validate findings with orthogonal methods (e.g., calcium flux vs. cAMP inhibition) .
Q. What statistical methods are robust for analyzing dose-dependent variability in (S)-Midaglizole’s efficacy?
Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability. Bayesian hierarchical models can integrate historical data, while bootstrap resampling quantifies uncertainty in EC50/ED50 estimates. Sensitivity analysis identifies critical parameters (e.g., receptor density, hepatic clearance) .
Q. How can translational challenges in extrapolating (S)-Midaglizole’s rodent data to humans be addressed?
Use humanized α2-adrenoceptor mouse models or human primary adipocytes to assess glucose uptake. Allometric scaling adjusts for metabolic rate differences. Phase 0 microdosing trials with accelerator mass spectrometry (AMS) provide preliminary human PK data without full clinical exposure .
Methodological Frameworks
- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population: diabetic models; Intervention: enantiomer dosing; Comparison: R-Midaglizole; Outcome: glucose/BP metrics) .
- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw datasets archived in repositories like NODE (Accession: OEP001463) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
